
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the isobenzofuran core, introduction of methoxy groups, and the attachment of the hydroxy and methoxyethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons
Scientific Research Applications
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-4-methylisobenzofuran-1(3H)-one: Lacks the additional methoxyethoxy group, resulting in different chemical properties and applications.
5-Methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one:
Uniqueness
The presence of multiple functional groups in 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one makes it unique compared to similar compounds. These groups contribute to its diverse reactivity and wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C19H26O7 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(2-hydroxy-3-methylbut-3-enyl)-5-methoxy-7-(2-methoxyethoxymethoxy)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H26O7/c1-11(2)15(20)8-13-17(23-5)12(3)14-9-25-19(21)16(14)18(13)26-10-24-7-6-22-4/h15,20H,1,6-10H2,2-5H3 |
InChI Key |
BIKTZZCBFYMFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC(C(=C)C)O)OCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
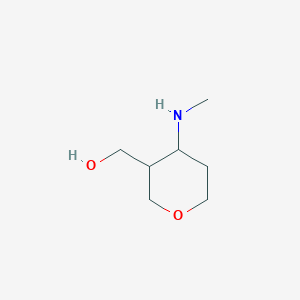
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
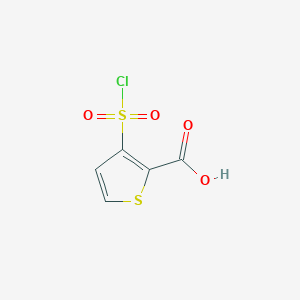
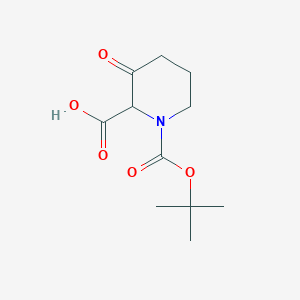
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
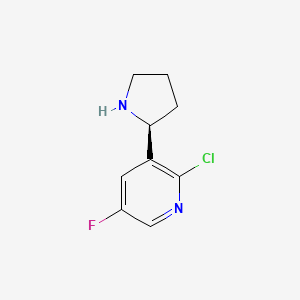
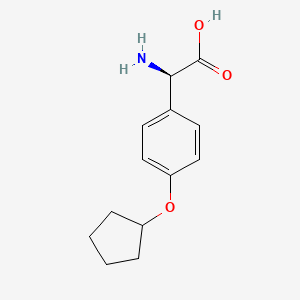


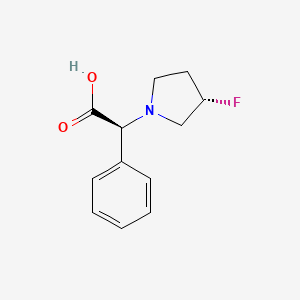
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
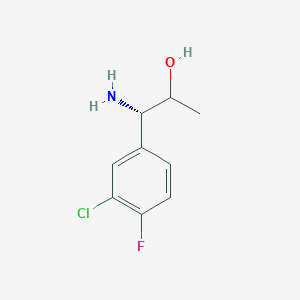
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)
